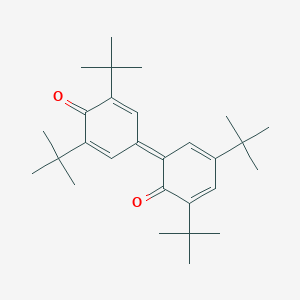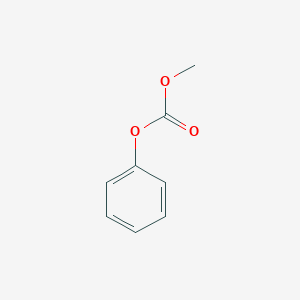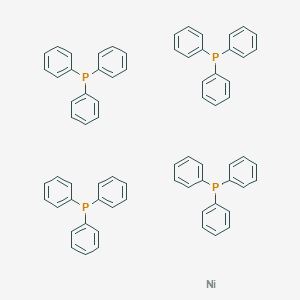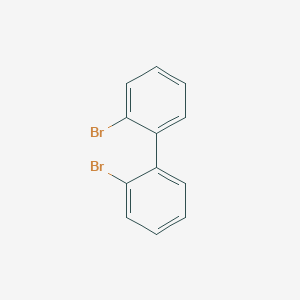
2,2'-二溴联苯
描述
2,2’-Dibromobiphenyl is an organic compound with the molecular formula C12H8Br2. It belongs to the class of polybrominated biphenyls, which are aromatic compounds containing two bromine atoms attached to a biphenyl structure. This compound is known for its use in various chemical reactions and applications in scientific research.
科学研究应用
2,2’-Dibromobiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of polybrominated biphenyls in biological systems.
Industry: It is used in the production of flame retardants and other specialty chemicals.
作用机制
Target of Action
2,2’-Dibromobiphenyl is a synthetic organic compound that is primarily used as an intermediate in organic synthesis
Mode of Action
It’s known that brominated compounds can interact with biological molecules through halogen bonding and other non-covalent interactions . These interactions can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
Brominated compounds can potentially disrupt various biochemical pathways due to their reactivity and ability to form halogen bonds .
Pharmacokinetics
Brominated compounds are generally lipophilic and can accumulate in fatty tissues . This can impact the bioavailability of the compound and its potential for bioaccumulation.
Result of Action
Brominated compounds can potentially cause cellular damage due to their reactivity . They may also disrupt normal cellular processes by interacting with various proteins and enzymes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-Dibromobiphenyl. For instance, the presence of other chemicals can affect its reactivity. Additionally, factors such as temperature and pH can influence its stability .
生化分析
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Cellular Effects
It is known to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons . It is also involved in cell-cycle regulation .
Molecular Mechanism
The molecular mechanism of 2,2’-Dibromobiphenyl involves binding to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) .
Temporal Effects in Laboratory Settings
It is known that it is a solid substance with a melting point of 78-82 °C .
Metabolic Pathways
It is known that it is involved in the metabolism of endogenous and exogenous substances .
Transport and Distribution
It is known that it is a combustible solid .
Subcellular Localization
准备方法
Synthetic Routes and Reaction Conditions: 2,2’-Dibromobiphenyl can be synthesized through the bromination of biphenyl. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2,2’-positions of the biphenyl molecule .
Industrial Production Methods: In industrial settings, the production of 2,2’-Dibromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or distillation techniques .
化学反应分析
Types of Reactions: 2,2’-Dibromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.
Coupling Products: Biaryl compounds with diverse functional groups can be synthesized.
相似化合物的比较
- 2-Bromobiphenyl
- 4,4’-Dibromobiphenyl
- 2,2’-Diiodobiphenyl
Comparison: 2,2’-Dibromobiphenyl is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and physical properties. Compared to 2-Bromobiphenyl, it has two bromine atoms, making it more reactive in substitution and coupling reactions. 4,4’-Dibromobiphenyl, on the other hand, has bromine atoms at different positions, leading to different steric and electronic effects .
属性
IUPAC Name |
1-bromo-2-(2-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKHIWKXLZCAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074761 | |
| Record name | 2,2'-Dibromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13029-09-9 | |
| Record name | 2,2′-Dibromobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13029-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dibromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013029099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dibromobiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91566 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Dibromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dibromobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-DIBROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSL06P6P2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,2'-Dibromobiphenyl has the molecular formula C12H8Br2 and a molecular weight of 312.00 g/mol. [] It can be characterized by various spectroscopic techniques, including 1H NMR and mass spectrometry. [, ]
A: The structure of 2,2'-Dibromobiphenyl has been confirmed through X-ray crystallography, revealing a non-planar geometry with a dihedral angle of 84.8° between the two phenyl rings. [] The C-Br bond lengths are 1.895 Å and 1.915 Å. []
A: 2,2'-Dibromobiphenyl can be synthesized from 1,2-dibromobenzene through an Ullmann coupling reaction. [] Another approach involves the bromination of biphenyl. []
A: The two bromine atoms in 2,2'-Dibromobiphenyl offer versatile handles for further functionalization, making it a valuable precursor for diverse compounds. For instance, it serves as a starting material for the synthesis of 9,9'-spiro-9-silabifluorene, a potential host material for blue-light emitting diodes. [, ]
A: 2,2'-Dibromobiphenyl readily undergoes bromine-lithium exchange reactions with n-butyllithium, which can be utilized to introduce various substituents onto the biphenyl scaffold. This strategy is crucial for preparing unsymmetrically substituted biaryl compounds. [, ] Microflow systems have proven beneficial for achieving high selectivity in these reactions. []
A: Yes, 2,2'-Dibromobiphenyl can be employed in palladium-catalyzed reactions to construct a variety of cyclic compounds. For instance, reactions with tosylhydrazones yield spirocycles with extended π-conjugation, including spirofluorenes, spirodibenzofluorenes, spiroacridines, and spiroanthracenes. [, ] It can also react with alkynes to form functionalized phenanthrenes and dibenzochrysenes. []
A: Reacting 2,2'-Dibromobiphenyl with phosphorus pentachloride (PCl5) leads to the formation of Hellwinkel's salt, [P(C12H8)2][P(C12H8)3], and a chiral spiro-compound, [P(C12H8)(C24H16)][P(C12H8)3]. []
A: 2,2'-Dibromobiphenyl participates in copper-catalyzed double N-arylation reactions with amines, yielding carbazole derivatives. This reaction displays high efficiency and tolerates a wide range of amines, including aromatic and aliphatic amines with varying electronic properties. [] This methodology was successfully employed in the total synthesis of murrastifoline-A, a biscarbazole alkaloid. [, ]
A: Yes, studies on Ag(111) surfaces reveal distinct reaction pathways depending on the number of bromine substituents on the biphenyl. 2,2'-Dibromobiphenyl selectively forms dibenzo[e,l]pyrene after debromination and stabilization by surface Ag adatoms. []
A: Yes, dielectric measurements have been conducted on 2,2'-Dibromobiphenyl in dilute solutions with carbon tetrachloride. [] This research aimed to understand hindered internal rotation in molecules within a liquid state. []
A: The specific alternative will depend on the application. For instance, 2-chloro-9,9'-spirobifluorene could potentially replace 2-bromo-9,9'-spirobifluorene in OLED applications. [] In other cases, different synthetic approaches or entirely different classes of compounds might be more suitable.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


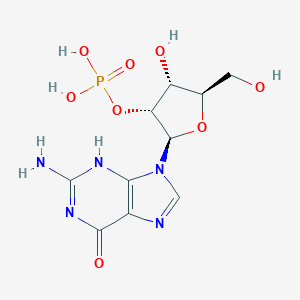
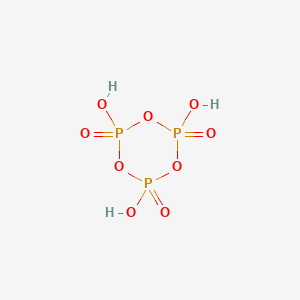
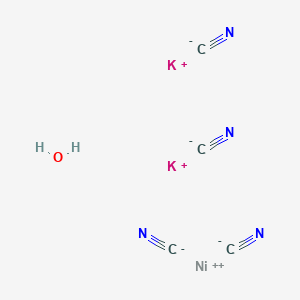
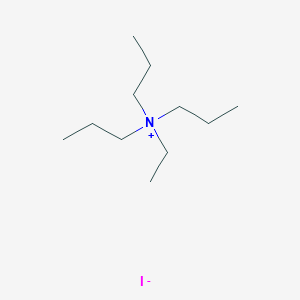
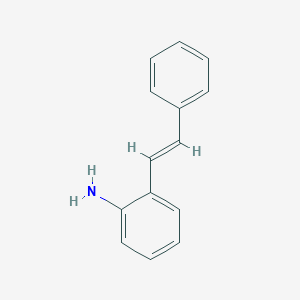
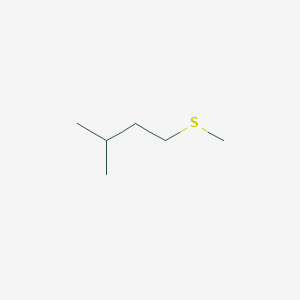
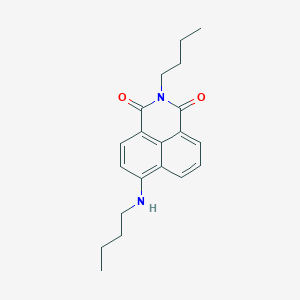
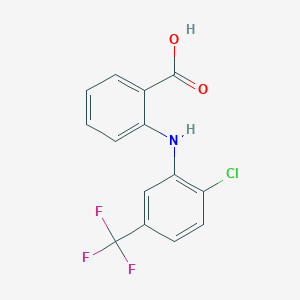
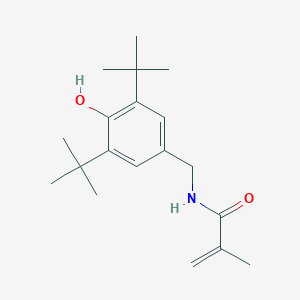
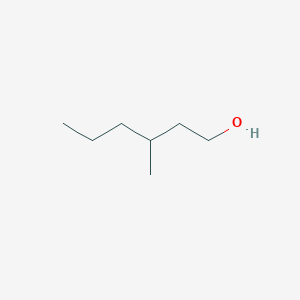
![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)
